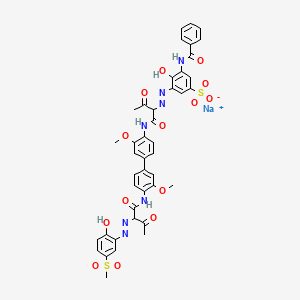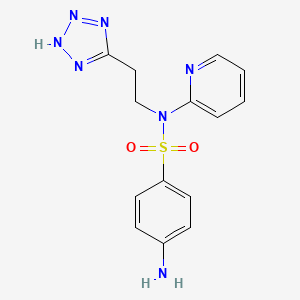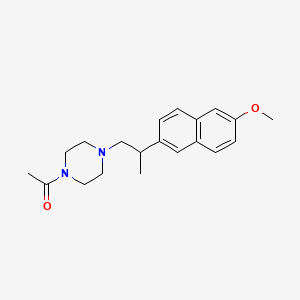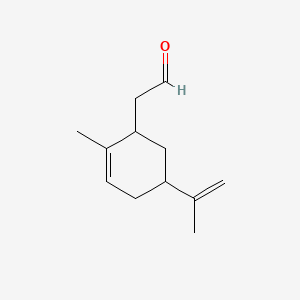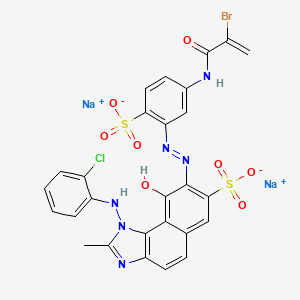
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt is a complex organic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, azo, and halogenated phenyl groups
Preparation Methods
The synthesis of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves several steps:
Formation of the Naphthimidazole Core: The initial step involves the synthesis of the naphthimidazole core through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation, typically using sulfuric acid or chlorosulfonic acid.
Azo Coupling Reaction: The azo group is introduced through a diazotization reaction followed by coupling with an appropriate amine.
Bromination and Chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine reagents.
Final Assembly and Disodium Salt Formation: The final compound is assembled through a series of condensation and substitution reactions, followed by neutralization with sodium hydroxide to form the disodium salt.
Chemical Reactions Analysis
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups, leading to the formation of quinone and nitroso derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to bind to specific sites on these targets, leading to inhibition or activation of biological pathways. For example, the azo group can interact with cellular proteins, affecting their function and leading to biological effects.
Comparison with Similar Compounds
Similar compounds to 1H-Naphth(1,2-d)imidazole-7-sulfonic acid, 8-((5-((2-bromo-1-oxo-2-propenyl)amino)-2-sulfophenyl)azo)-1-((2-chlorophenyl)amino)-9-hydroxy-2-methyl-, disodium salt include:
1H-Naphth(1,2-d)imidazole-7-sulfonic acid derivatives: These compounds share the naphthimidazole core but differ in the substituents attached to the core.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Halogenated aromatic compounds: Compounds with similar halogen substituents but different core structures.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
72496-91-4 |
|---|---|
Molecular Formula |
C27H18BrClN6Na2O8S2 |
Molecular Weight |
779.9 g/mol |
IUPAC Name |
disodium;8-[[5-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]-1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate |
InChI |
InChI=1S/C27H20BrClN6O8S2.2Na/c1-13(28)27(37)31-16-8-10-21(44(38,39)40)20(12-16)32-33-24-22(45(41,42)43)11-15-7-9-19-25(23(15)26(24)36)35(14(2)30-19)34-18-6-4-3-5-17(18)29;;/h3-12,34,36H,1H2,2H3,(H,31,37)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
JTANQVPWCXDKLE-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C(=C(C=C4C=C2)S(=O)(=O)[O-])N=NC5=C(C=CC(=C5)NC(=O)C(=C)Br)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





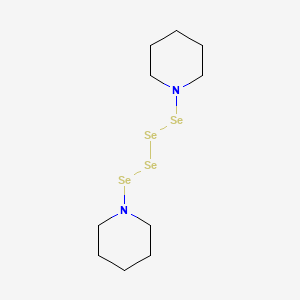
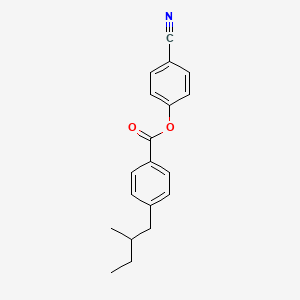
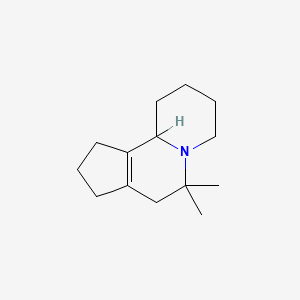
![(E)-N-(4-Ethoxyphenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14461698.png)
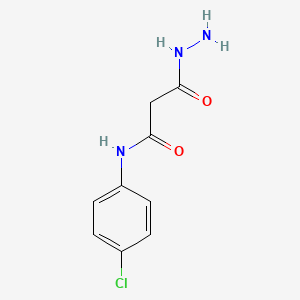
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14461708.png)
